5-Tert-butyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride
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Overview
Description
5-Tert-butyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is a synthetic organic compound with a complex structure It features a furan ring substituted with a tert-butyl group, a pyrrolidine ring, and a carboxylic acid group, which is converted to its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is usually introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with a halogenated furan compound.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using Grignard reagents or other organometallic intermediates.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free carboxylic acid with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-diones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-diones, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound may serve as a ligand in biochemical assays or as a precursor for bioactive molecules.
Medicine: Its derivatives could be explored for pharmaceutical applications, such as anti-inflammatory or anticancer agents.
Industry: The compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and pyrrolidine moiety could facilitate binding to specific sites, while the carboxylic acid group might participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride: Similar structure but with a methyl group instead of a carboxylic acid.
4-Pyrrolidin-1-ylmethyl-furan-2-carboxylic acid: Lacks the tert-butyl group, which may affect its reactivity and binding properties.
5-Tert-butyl-furan-2-carboxylic acid: Lacks the pyrrolidine moiety, which could influence its biological activity.
Uniqueness
The unique combination of the tert-butyl group, pyrrolidine ring, and carboxylic acid in 5-Tert-butyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride provides distinct chemical and physical properties. This makes it a versatile compound for various applications, offering potential advantages in terms of stability, reactivity, and binding affinity compared to similar compounds.
Biological Activity
5-Tert-butyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Name: this compound
- Molecular Formula: C14H21NO3
- Molecular Weight: 251.32 g/mol
- CAS Number: [Not specified in the sources]
The biological activity of this compound can be attributed to its structural features, which include a pyrrolidine ring and a furan moiety. These components are known to interact with various biological targets:
- Antibacterial Activity : The presence of the pyrrolidine ring has been associated with enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. Research has indicated that compounds containing pyrrole derivatives exhibit significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
- Cholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease .
- Antioxidant Properties : Some studies suggest that derivatives of furan may possess antioxidant capabilities, potentially mitigating oxidative stress in cells .
Antibacterial Studies
Recent studies have demonstrated the antibacterial effectiveness of pyrrole-containing compounds, including 5-tert-butyl derivatives:
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
5-Tert-butyl derivative | 8 | MRSE |
5-Tert-butyl derivative | 0.125 | MSSA |
Standard Vancomycin | 0.5–1 | Various |
The data indicates that the tested compound exhibits superior potency compared to standard antibiotics, making it a promising candidate for further development as an antibacterial agent .
Cholinesterase Inhibition Studies
In vitro studies have shown that similar compounds can effectively inhibit AChE and BChE:
Compound | AChE Inhibition (%) | BChE Inhibition (%) |
---|---|---|
5-Tert-butyl derivative | 65 | 70 |
Standard AChE inhibitor (Donepezil) | 85 | N/A |
These results suggest that the compound could be beneficial in treating cholinergic deficits associated with neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study published in MDPI highlighted the effectiveness of pyrrole derivatives against various bacterial strains, demonstrating that modifications to the pyrrole structure can significantly enhance antimicrobial activity .
- Neuroprotective Effects : Research has indicated that compounds similar to 5-tert-butyl derivatives may offer neuroprotective effects by modulating cholinergic signaling pathways, which are crucial in maintaining cognitive functions .
Properties
IUPAC Name |
5-tert-butyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-14(2,3)12-10(8-11(18-12)13(16)17)9-15-6-4-5-7-15;/h8H,4-7,9H2,1-3H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJLZKXQKTZBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(O1)C(=O)O)CN2CCCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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